molecular formula C5H11ClN2O3 B12962283 (S)-3,5-Diamino-5-oxopentanoic acid hydrochloride

(S)-3,5-Diamino-5-oxopentanoic acid hydrochloride

Cat. No.: B12962283
M. Wt: 182.60 g/mol
InChI Key: MVWPOIZHZQCPQW-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3,5-Diamino-5-oxopentanoic acid hydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of amino acids and is often used in research due to its unique properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,5-Diamino-5-oxopentanoic acid hydrochloride typically involves the reaction of specific amino acid precursors under controlled conditions. One common method includes the use of L-lysine hydrochloride as a starting material. The process involves several steps, including protection and deprotection of functional groups, and the use of reagents such as orthophosphoric acid and acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3,5-Diamino-5-oxopentanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(S)-3,5-Diamino-5-oxopentanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-3,5-Diamino-5-oxopentanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context. The pathways involved often include the modulation of metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • L-lysine hydrochloride
  • Diethyl malonate
  • Hydrochloric acid

Uniqueness

(S)-3,5-Diamino-5-oxopentanoic acid hydrochloride is unique due to its specific structure and reactivity. Unlike L-lysine hydrochloride, it has additional functional groups that allow for more diverse chemical reactions. Compared to diethyl malonate, it offers different reactivity patterns due to the presence of amino groups. Its hydrochloride form also provides distinct solubility and stability characteristics .

This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C5H11ClN2O3

Molecular Weight

182.60 g/mol

IUPAC Name

(3S)-3,5-diamino-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C5H10N2O3.ClH/c6-3(1-4(7)8)2-5(9)10;/h3H,1-2,6H2,(H2,7,8)(H,9,10);1H/t3-;/m0./s1

InChI Key

MVWPOIZHZQCPQW-DFWYDOINSA-N

Isomeric SMILES

C([C@@H](CC(=O)O)N)C(=O)N.Cl

Canonical SMILES

C(C(CC(=O)O)N)C(=O)N.Cl

Origin of Product

United States

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